9-benzyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide
Overview
Description
9-benzyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
The synthesis of 9-benzyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzyl and phenyl derivatives with imidazo[1,2-a]benzimidazole under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. .
Scientific Research Applications
9-benzyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and thereby affecting cellular processes. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, leading to changes in cell behavior .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 2-methylbenzimidazole
- N-phenylbenzimidazole
- 9H-imidazo[1,2-a]benzimidazole Compared to these compounds, 9-benzyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its reactivity, stability, and potential therapeutic applications .
Properties
IUPAC Name |
4-benzyl-2-methyl-N-phenylimidazo[1,2-a]benzimidazole-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4S/c1-17-22(23(29)26-19-12-6-3-7-13-19)28-21-15-9-8-14-20(21)27(24(28)25-17)16-18-10-4-2-5-11-18/h2-15H,16H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPGTGDRVPONMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=CC=CC=C3N(C2=N1)CC4=CC=CC=C4)C(=S)NC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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